molecular formula C19H17N3O3S B2525713 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate CAS No. 877643-32-8

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2525713
CAS No.: 877643-32-8
M. Wt: 367.42
InChI Key: BGQCJARMVXVGHD-UHFFFAOYSA-N
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Description

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Crystallography

  • A study on a similar triazine compound revealed insights into its crystal structure, showcasing the planarity of the triazine ring and its inclination angles relative to connected phenyl and benzene rings. This structural information aids in understanding the molecular conformation and potential reactivity of related compounds, including the one (Fun et al., 2011).

Synthetic Applications and Chemical Reactions

  • Research on similar triazine derivatives demonstrates their utility in synthesizing benzamide compounds through catalyst- and solvent-free conditions, indicating potential pathways for the development of new materials or pharmaceuticals (Moreno-Fuquen et al., 2019).

Biological and Antimicrobial Activities

  • Triazinone derivatives have been evaluated for their larvicidal and antimicrobial properties, suggesting that similar compounds, including "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-phenylbenzoate," could have potential applications in developing new antimicrobial agents (Kumara et al., 2015).

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-17(23)22(19(26-2)21-20-13)12-25-18(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQCJARMVXVGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.